

Propylparaben sodium validation per ICH guidelines

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Compound Focus: Propylparaben Sodium

CAS No.: 35285-69-9

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Validation Data from Research Studies

The following table consolidates quantitative validation data for propylparaben from three different stability-indicating methods as presented in the scientific literature.

| Validation Parameter | Ketorolac Tromethamine Gel (RP-UPLC) [1] | Sunscreen Lotion (RP-HPLC) [2] | Promethazine HCl Oral Solution (RP-UPLC) [3] |
|-----------------------------|---|----------------------------------|--|
| Analytical Technique | Reverse-Phase UPLC | Reverse-Phase HPLC | Reverse-Phase UPLC |
| Linearity Range | 2.38 - 7.13 µg/mL | 0.23 - 15.3 µg/mL | 1.0 - 8.0 µg/mL |
| Correlation Coefficient (r) | > 0.999 | Not explicitly stated | 1.00 |
| Accuracy (% Recovery) | Validated per ICH | 98 - 102% | 99.0 - 100.3% |
| Forced Degradation Studies | Performed (Acid, Base, Peroxide, Thermal, Photolytic) | Performed (Stability-indicating) | Performed (Stability-indicating) |

Detailed Experimental Protocols

Here is a summary of the experimental methodologies used in the studies from which the above data were derived.

Simultaneous Determination in Topical Gel [1]

- **Objective:** To develop a fast, stability-indicating method for simultaneously quantifying ketorolac tromethamine, sodium methylparaben, and sodium propylparaben in a topical gel.
- **Chromatographic Conditions:**
 - **Column:** Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 μ m)
 - **Mobile Phase:** Triethylamine buffer (pH 2.5) : Tetrahydrofuran : Methanol (665:35:300, v/v/v)
 - **Flow Rate:** 0.40 mL/min
 - **Detection:** 252 nm
- **Sample Preparation:** The gel sample was dissolved in a methanol-water diluent, sonicated, centrifuged, and filtered before injection.
- **Validation:** The method was validated per ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. It successfully separated the preservatives from active ingredients and degradation products.

Quality by Design (QbD) Approach for Sunscreen Lotion [2]

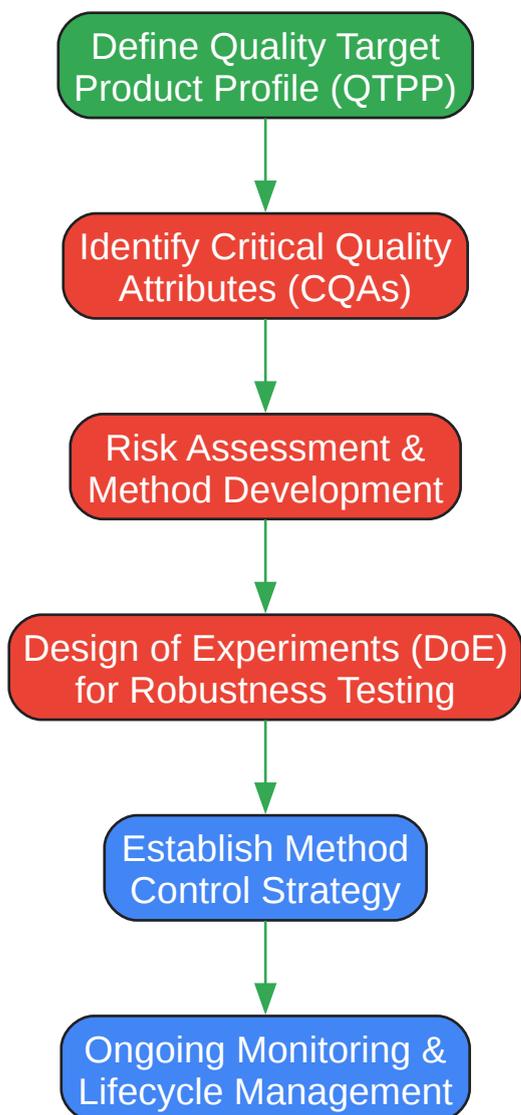
- **Objective:** To develop a stability-indicating method for methylparaben, propylparaben, and sunscreen agents using a QbD approach for enhanced robustness.
- **Chromatographic Conditions:**
 - **Column:** Kinetex C18 (250 mm x 4.6 mm, 5 μ m)
 - **Mobile Phase:** Gradient elution with **Solvent A** (Buffer : Acetonitrile : THF) and **Solvent B** (Acetonitrile : THF)
 - **Detection:** 257 nm
- **Experimental Design:** A full factorial design (2^4) was used to systematically evaluate the robustness of the method by testing factors like flow rate, column temperature, and mobile phase composition.
- **Validation:** The method was validated and shown to be specific, accurate, and stability-indicating.

Assay of Oral Liquid Dosage Form [3]

- **Objective:** To develop a single UPLC method for the simultaneous estimation of an active ingredient (promethazine HCl) and preservatives (methylparaben, propylparaben, sodium benzoate).
- **Chromatographic Conditions:**
 - **Column:** Waters Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 μ m)
 - **Mobile Phase:** Gradient elution with 0.1% perchloric acid and a methanol-perchloric acid mixture.
 - **Detection:** 240 nm
- **Validation:** The method was validated as per ICH and USP guidelines, proving to be specific, linear, accurate, precise, and rugged.

Workflow for Analytical Method Validation

The typical workflow for developing and validating an analytical method for a component like propylparaben, based on the QbD principles discussed in the search results, can be visualized as follows. This approach ensures quality is built in from the start.



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How to Approach Your Comparison Guide

Since a direct "product comparison" is not typical in this context, you can structure your guide to compare the **applicability and performance of different analytical methodologies** for quantifying propylparaben.

- **Compare Techniques:** Use the data in the first table to discuss the different validation parameters achieved by UPLC versus HPLC. UPLC methods generally offer faster run times and lower solvent consumption [1] [3].
- **Compare Formulation Challenges:** Highlight how the sample preparation and method specificity differ when analyzing propylparaben in a complex gel [1] versus a simple oral solution [3].

- **Emphasize the QbD Advantage:** Contrast traditional method development with the QbD approach [2] [4], which uses statistical experimental design to build robustness into the method from the beginning and define a "method operable design space."

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